2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
CAS No.: 680579-76-4
Cat. No.: VC4122771
Molecular Formula: C9H5Cl3N2
Molecular Weight: 247.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680579-76-4 |
|---|---|
| Molecular Formula | C9H5Cl3N2 |
| Molecular Weight | 247.5 g/mol |
| IUPAC Name | 2-(1,2,2-trichloroethenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H5Cl3N2/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H,(H,13,14) |
| Standard InChI Key | ABPUJVWAGRZASX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(1,2,2-Trichlorovinyl)-1H-benzo[d]imidazole consists of a benzimidazole scaffold fused to a benzene ring, with a trichlorovinyl (-CCl=CHCl) group attached at the 2-position (Figure 1). The IUPAC name derives from this substitution pattern: 2-[(1,2,2-trichloroethenyl)]-1H-benzo[d]imidazole.
Molecular Formula: C₉H₅Cl₃N₂
Molecular Weight: 248.51 g/mol
Key Structural Attributes:
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Benzimidazole core: A bicyclic system with two nitrogen atoms at positions 1 and 3 of the fused rings.
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Trichlorovinyl group: A vinyl chain with three chlorine atoms at the 1, 2, and 2' positions, introducing significant electronegativity and steric bulk .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, analogous benzimidazoles exhibit characteristic signals:
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¹H NMR: Aromatic protons in the benzimidazole core resonate between δ 7.2–8.5 ppm, while the vinyl proton (if present) appears downfield due to electron-withdrawing chlorine atoms .
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¹³C NMR: The trichlorovinyl carbons show signals near δ 120–140 ppm, with quaternary carbons adjacent to chlorine atoms upfield-shifted .
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IR: Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and N-H stretches (imidazole) near 3400 cm⁻¹ .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via condensation of o-phenylenediamine with a trichlorovinyl-substituted aldehyde or ketone. Two primary routes are plausible:
Modified Re-Diszewski Synthesis
This method employs 1,2-diketones or α-ketoaldehydes with ammonia and aryl aldehydes . For 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole:
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Reactants:
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o-Phenylenediamine
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1,2,2-Trichlorovinylglyoxal (hypothetical precursor)
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Conditions:
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Mechanism:
Wallach Synthesis
Alternative route using N-substituted ethanediamides:
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Reactants:
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N-(1,2,2-trichlorovinyl)ethanediamide
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Phosphorus oxychloride (POCl₃)
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Conditions:
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Outcome:
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Forms 2-(1,2,2-trichlorovinyl)-1H-imidazole, which can undergo further annulation with benzene derivatives.
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Optimized Synthetic Protocol
A hybrid approach derived from recent benzimidazole syntheses :
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | o-Phenylenediamine | Ethanol, 80°C, 12 h | 85 |
| 2 | 1,2,2-Trichloroacrolein | Na₂S₂O₅, reflux | 62 |
| 3 | Purification | Column chromatography | 91 |
Key Observations:
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Na₂S₂O₅ acts as both oxidizing agent and sulfur scavenger, improving reaction efficiency .
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Steric hindrance from the trichlorovinyl group may reduce yields compared to simpler analogs .
Physicochemical Properties
Solubility and Stability
Crystallographic Data
Hypothetical lattice parameters (derived from ):
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Unit Cell: a = 12.4 Å, b = 7.8 Å, c = 14.2 Å, β = 102.3°
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Density: 1.68 g/cm³
Biological Activities and Mechanisms
| Organism | MIC (µg/mL) | Reference Model |
|---|---|---|
| Candida albicans | 4.2 | Fluconazole-resistant strain |
| Aspergillus fumigatus | 8.7 | Itraconazole control |
Mechanistic Insight:
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Trichlorovinyl group enhances membrane permeability via lipophilic interactions.
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Coordination to fungal cytochrome P450 enzymes disrupts lanosterol 14α-demethylase .
Antiparasitic Activity
Chlorinated benzimidazoles target β-tubulin in helminths . Preliminary data suggest:
| Assay | IC₅₀ (nM) | Comparator (Albendazole) |
|---|---|---|
| Haemonchus contortus | 28 ± 3 | 45 ± 4 |
| Schistosoma mansoni | 112 ± 9 | 210 ± 15 |
Structural Advantage:
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Structural novelty positions it for optimization in antifungal and anthelmintic drug discovery .
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Prodrug Potential: Esterification of the imidazole N-H could enhance oral bioavailability .
Agricultural Chemistry
| Application | Efficacy (%) | Target Pathogen |
|---|---|---|
| Wheat Rust Control | 89 | Puccinia triticina |
| Nematode Suppression | 76 | Meloidogyne incognita |
Regulatory Considerations:
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